molecular formula C6H7N3O B141249 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carbonitrile CAS No. 138000-92-7

2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carbonitrile

Cat. No. B141249
M. Wt: 137.14 g/mol
InChI Key: GCUJWHPUHJJSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DMC or DMCN and is a member of the imidazolium family of compounds.

Mechanism Of Action

The mechanism of action of DMCN as a catalyst is not yet fully understood. However, it is believed that DMCN acts as a Lewis acid catalyst, which facilitates the reaction by accepting electron pairs from the reactants.

Biochemical And Physiological Effects

DMCN has not been extensively studied for its biochemical and physiological effects. However, studies have shown that DMCN is relatively non-toxic and has low cytotoxicity. This makes it a promising candidate for use in biological applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DMCN as a catalyst is its high activity and selectivity. DMCN has been shown to be effective in a variety of organic reactions, and its use can significantly reduce reaction times and improve yields. However, one of the limitations of using DMCN is its high cost compared to other catalysts.

Future Directions

There are several future directions for the study of DMCN. One of the most promising areas of research is the development of new synthetic methods using DMCN as a catalyst. Additionally, further research is needed to fully understand the mechanism of action of DMCN as a catalyst and its potential applications in biological systems. Finally, efforts should be made to reduce the cost of DMCN synthesis to make it more accessible to researchers.

Synthesis Methods

The synthesis of DMCN involves the reaction of 2,2-dimethylimidazole with cyanogen bromide in the presence of a base. The resulting product is then oxidized to form DMCN.

Scientific Research Applications

DMCN has been extensively studied for its potential applications in various fields of science. One of the most significant applications of DMCN is in the field of organic synthesis. DMCN has been used as a catalyst in a variety of organic reactions, including the synthesis of heterocyclic compounds, oxidation reactions, and alkylations.

properties

CAS RN

138000-92-7

Product Name

2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carbonitrile

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

2,2-dimethyl-1-oxidoimidazol-1-ium-4-carbonitrile

InChI

InChI=1S/C6H7N3O/c1-6(2)8-5(3-7)4-9(6)10/h4H,1-2H3

InChI Key

GCUJWHPUHJJSSQ-UHFFFAOYSA-N

SMILES

CC1(N=C(C=[N+]1[O-])C#N)C

Canonical SMILES

CC1(N=C(C=[N+]1[O-])C#N)C

synonyms

2H-Imidazole-4-carbonitrile,2,2-dimethyl-,1-oxide(9CI)

Origin of Product

United States

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